molecular formula C13H15F3N2S B2364450 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 905785-05-9

6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2364450
CAS No.: 905785-05-9
M. Wt: 288.33
InChI Key: CIUCBIRSMXUJCS-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with a trifluoromethyl group at position 4, a tert-butyl group at position 6, and an ethylthio (sulfanyl) moiety at position 2. The ethylthio substituent at position 2 may modulate lipophilicity and membrane permeability, making this compound relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCBIRSMXUJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the process .

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison of 6-(tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Applications References
This compound 2: Ethylthio; 4: CF₃; 6: tert-butyl High steric hindrance, enhanced metabolic stability, agrochemical intermediates
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile 2: 4-Bromobenzylthio; 4: CF₃; 6: 2-thienyl Bromine enhances halogen bonding; thienyl group may improve π-π stacking in crystal lattices
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile 2: Cl; 4: CF₃; 6: methyl Chloro group increases electrophilicity; methyl at C6 reduces steric bulk
2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile 2: OH; 4: CF₃; 6: phenyl Hydroxyl enables hydrogen bonding; phenyl group enhances aromatic interactions
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile 2: N(CH₃)₂; 4: CF₃; 6: 2-thienyl Dimethylamino group increases solubility; thienyl aids in charge transfer

Key Observations

Substituent Effects on Reactivity and Stability Trifluoromethyl (CF₃): Present in all analogs, this group enhances electron withdrawal, stabilizing the pyridine ring and directing electrophilic substitution . Ethylthio vs. Chloro/Hydroxyl/Amino Groups: The ethylthio group in the target compound offers moderate lipophilicity compared to the polar hydroxyl (in ) or basic dimethylamino (in ) groups. Chloro substituents (in ) increase reactivity toward nucleophilic displacement.

Steric and Electronic Influences tert-Butyl at C6: The bulky tert-butyl group in the target compound reduces molecular flexibility and may hinder enzymatic degradation, enhancing metabolic stability compared to methyl or phenyl groups . Thienyl vs.

Synthetic Pathways Ethylthio groups (as in the target compound) are typically introduced via thiol-ene reactions or nucleophilic substitution, as seen in the synthesis of related trifluoromethylthiophene derivatives . Hydroxyl and amino groups often require protection/deprotection strategies, increasing synthetic complexity .

Physical Properties Melting points vary significantly: The hydroxy analog (301–303°C, ) exhibits high crystallinity due to hydrogen bonding, while the tert-butyl derivative likely has a lower melting point due to steric disruption of crystal packing. Lipophilicity (logP): Ethylthio and tert-butyl groups increase logP compared to hydrophilic substituents like hydroxyl or amino .

Biological Activity

6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, a tert-butyl group, and an ethylthio group, which contribute to its distinct chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F3N2S
  • CAS Number : 905785-05-9

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane permeability and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases metabolic stability, while the ethylthio group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The mechanism of action involves modulation of enzyme activities and signaling pathways related to various cellular processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant ActivityReduces oxidative stress in cell models
Anti-inflammatoryModulates inflammatory cytokine production

Case Study: Enzyme Interaction

A study exploring the enzyme inhibition capabilities of this compound demonstrated significant inhibition of certain cytochrome P450 enzymes. This inhibition could potentially alter drug metabolism and pharmacokinetics, highlighting the need for further investigation into its clinical implications.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the nicotinonitrile core through cyclization reactions.
  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
  • Addition of the tert-butyl group via alkylation reactions.

In industrial applications, this compound is being explored as a building block for more complex organic molecules in medicinal chemistry and materials science due to its stability and reactivity.

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